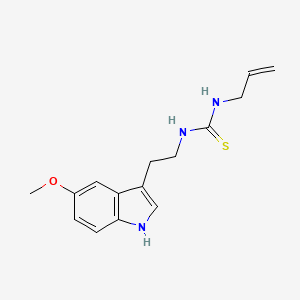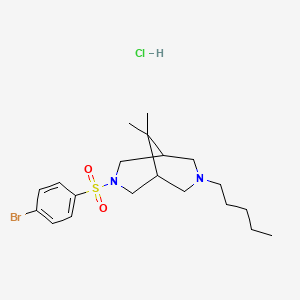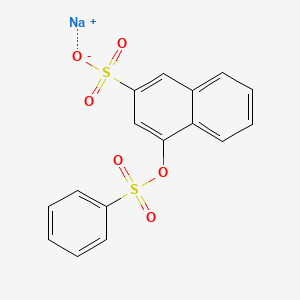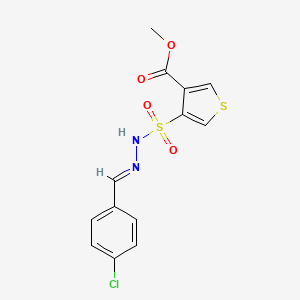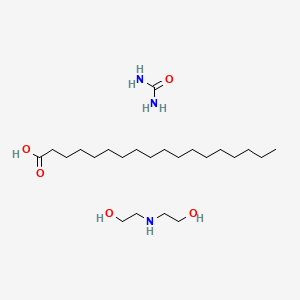
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea is a compound that combines three distinct chemical entities: 2-(2-Hydroxyethylamino)ethanol, octadecanoic acid, and urea
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea involves several steps:
2-(2-Hydroxyethylamino)ethanol: This component can be synthesized by reacting ethanolamine with ethylene oxide under controlled conditions.
Octadecanoic Acid:
Industrial Production Methods
The industrial production of this compound involves the combination of the three components under specific conditions to ensure the desired chemical structure and properties. The process may include steps such as heating, mixing, and purification to achieve the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in 2-(2-Hydroxyethylamino)ethanol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Aplicaciones Científicas De Investigación
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Propiedades
Número CAS |
68797-62-6 |
|---|---|
Fórmula molecular |
C23H51N3O5 |
Peso molecular |
449.7 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;octadecanoic acid;urea |
InChI |
InChI=1S/C18H36O2.C4H11NO2.CH4N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7;2-1(3)4/h2-17H2,1H3,(H,19,20);5-7H,1-4H2;(H4,2,3,4) |
Clave InChI |
RCINKGDZUYXBIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO.C(=O)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


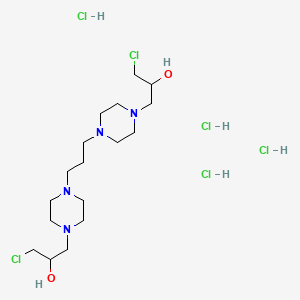
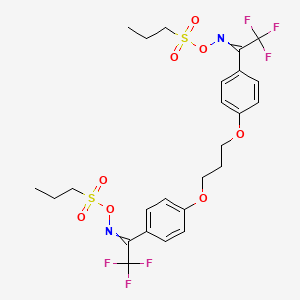
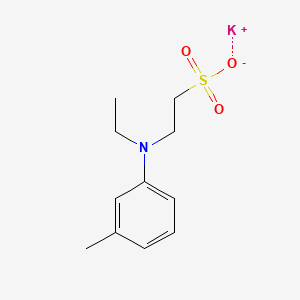
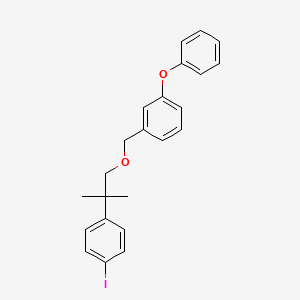

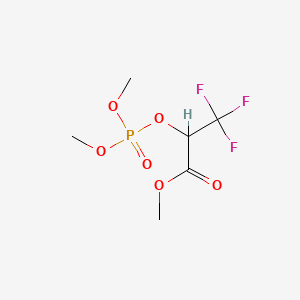
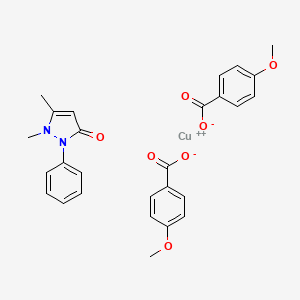
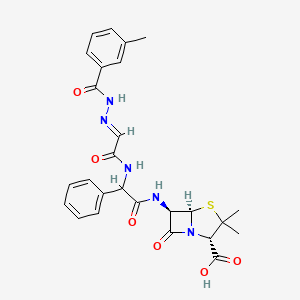
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
